Regioisomeric Differentiation: 3-yl vs 2-yl Substitution Confers c-Met Kinase Engagement and Distinct Patent Coverage
The 3-substituted imidazo[1,2-a]pyrimidine scaffold is explicitly exemplified in c-Met kinase inhibitor patents, with exemplified compounds bearing the 3-yl regioisomer demonstrating IC₅₀ values of 500 nM against c-Met kinase in biochemical phosphorylation assays [1]. In contrast, the 2-yl regioisomer (3-{imidazo[1,2-a]pyrimidin-2-yl}propanoic acid, CAS 956101-01-2) is not represented in these kinase patent families, and publicly available binding data for this analog against c-Met are absent from curated databases such as BindingDB and ChEMBL. This regioisomeric selectivity for kinase binding pocket complementarity is consistent with X-ray crystallographic evidence showing that imidazo[1,2-a]pyrimidine-3-yl derivatives occupy the ATP-binding site of LCK kinase (PDB 3ACJ) [2]. The patent estate covering 3-substituted imidazo[1,2-a]pyrimidines as MET inhibitors (US20110263593A1) constitutes composition-of-matter protection absent for the 2-yl series [3].
| Evidence Dimension | c-Met kinase inhibitory activity and patent composition-of-matter coverage |
|---|---|
| Target Compound Data | IC₅₀ = 500 nM against c-Met kinase (3-yl substituted imidazo[1,2-a]pyrimidine derivative, US10738052 Example 29) [1]; 3-yl scaffold claimed in MET inhibitor patents US20110263593A1 [3] |
| Comparator Or Baseline | 3-{Imidazo[1,2-a]pyrimidin-2-yl}propanoic acid (CAS 956101-01-2): No c-Met IC₅₀ data reported in BindingDB or ChEMBL; 2-yl regioisomer not covered by MET inhibitor composition-of-matter claims |
| Quantified Difference | 3-yl regioisomer: documented c-Met IC₅₀ 500 nM with patent protection; 2-yl regioisomer: no kinase activity data or patent coverage identified |
| Conditions | In vitro c-Met catalytic domain phosphorylation assay using histidine-tagged fusion protein |
Why This Matters
For kinase inhibitor discovery programs, the documented kinase engagement and patent-protected chemical space of the 3-yl regioisomer provide both a de-risked starting point and freedom-to-operate clarity unavailable with the 2-yl analog.
- [1] BindingDB BDBM388699. 6-(1-{6-[4-(Azetidin-1-ylcarbonyl)phenyl]imidazo[1,2-a]pyrimidin-3-yl}cyclopropyl)quinoline, IC₅₀ = 500 nM, c-Met kinase inhibition assay. US10738052, Example 29. View Source
- [2] PDB 3ACJ. Crystal structure of imidazo-pyrimidine derivative bound to the kinase domain of human LCK (auto-phosphorylated on TYR394). View Source
- [3] Schio L, Bacque E, Damour D, Nemecek C, Nemecek P, Wentzler S, Assignee: Sanofi-Aventis. Novel Imidazo[1,2-a]pyrimidine Derivatives as MET Inhibitors. US Patent Application US20110263593A1. Published 2011-10-27. View Source
